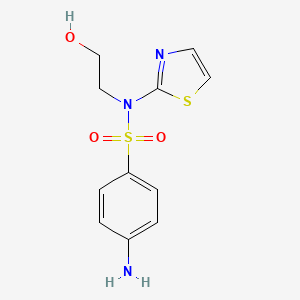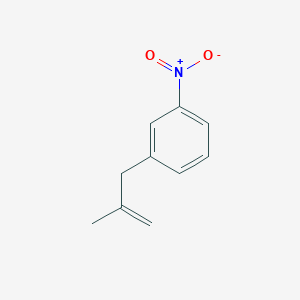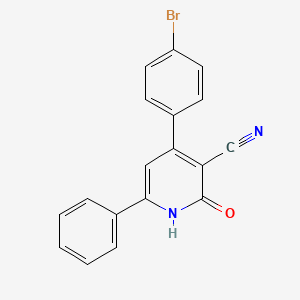
3-Ethyl-3-(trifluoromethyl)undec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-(trifluoromethyl)undec-1-ene is an organic compound characterized by the presence of a trifluoromethyl group attached to an undec-1-ene backbone. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(trifluoromethyl)undec-1-ene can be achieved through various methods, including the use of trifluoromethylation reactions. One common approach involves the use of trifluoromethyl sulfonyl chloride (CF3SO2Cl) as a source of the trifluoromethyl group. This reagent can be used in combination with photoredox catalysis to introduce the trifluoromethyl group into the undec-1-ene backbone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale trifluoromethylation reactions. These reactions are carried out under controlled conditions to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-3-(trifluoromethyl)undec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield alcohols or ketones, while reduction can produce saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-(trifluoromethyl)undec-1-ene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-3-(trifluoromethyl)undec-1-ene involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The pathways involved in these interactions are often complex and depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-(trifluoromethyl)undec-1-ene: Similar structure but with a methyl group instead of an ethyl group.
3-Methyl-3-(trifluoromethyl)undec-1-ene: Another similar compound with a trifluoromethyl group attached to an undec-1-ene backbone.
Uniqueness
3-Ethyl-3-(trifluoromethyl)undec-1-ene is unique due to the presence of the ethyl group, which can influence its chemical and physical properties compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
821799-49-9 |
|---|---|
Molekularformel |
C14H25F3 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
3-ethyl-3-(trifluoromethyl)undec-1-ene |
InChI |
InChI=1S/C14H25F3/c1-4-7-8-9-10-11-12-13(5-2,6-3)14(15,16)17/h5H,2,4,6-12H2,1,3H3 |
InChI-Schlüssel |
YCNSPNCDQSUZHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CC)(C=C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-](/img/structure/B12532851.png)


![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)



![6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12532909.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide](/img/structure/B12532916.png)
![[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol](/img/structure/B12532920.png)
![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)
![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B12532936.png)


